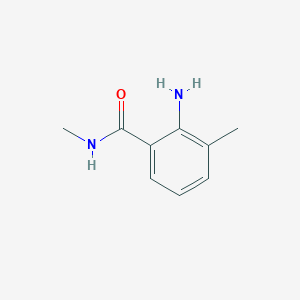

2-Amino-N,3-dimethylbenzamide

Overview

Description

“2-Amino-N,3-dimethylbenzamide” is a chemical compound with the molecular formula C9H12N2O . It has an average mass of 164.204 Da and a monoisotopic mass of 164.094955 Da .

Synthesis Analysis

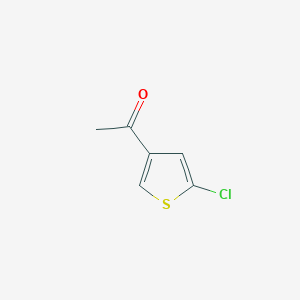

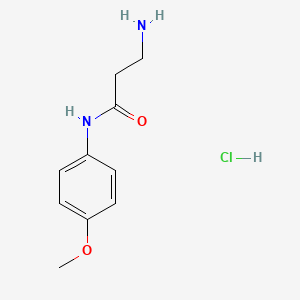

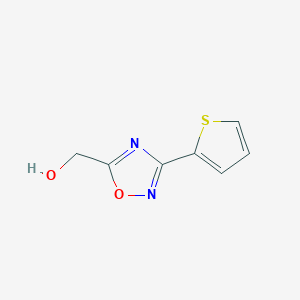

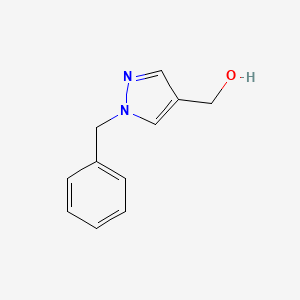

The synthesis of a similar compound, “2-Amino-5-chloro-N,3-dimethylbenzamide”, has been described in the literature . The process involves several steps, including oxidation, substitution reactions with chlorine gas and a Grignard reagent, nitration, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .

Molecular Structure Analysis

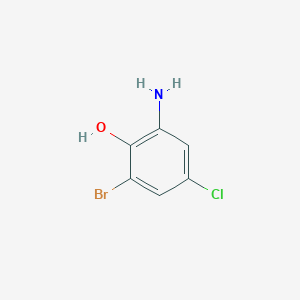

The molecular structure of “2-Amino-N,3-dimethylbenzamide” consists of a benzamide group with an amino (NH2) group and two methyl (CH3) groups attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-N,3-dimethylbenzamide” include a melting point of 115-117 °C .

Scientific Research Applications

Synthesis of Anthranilicdiamides Insecticides

2-Amino-N,3-dimethylbenzamide: is a key intermediate in the synthesis of novel anthranilicdiamides insecticides like Chlorantraniliprole and Cyantraniliprole . These insecticides are broad-spectrum and have a unique mechanism of action, targeting the ryanodine receptor. They are known for their efficiency, low toxicity, and environmental friendliness. The synthesis involves multiple steps, including the use of simple raw materials like 2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid .

Ferroptosis Inhibition in Cancer Treatment

In the field of oncology, 2-Amino-N,3-dimethylbenzamide derivatives have been identified as inhibitors of ferroptosis, a form of cell death driven by lipid peroxidation . Ferroptosis is significant in the context of cancer treatment, as inhibiting this process can enhance the sensitivity of chemotherapeutic drugs and combat drug-resistant tumor cells .

Development of Necroptosis Inhibitors

Related to its role in ferroptosis inhibition, 2-Amino-N,3-dimethylbenzamide derivatives also act as necroptosis inhibitors. Necroptosis is another form of regulated cell death, and its inhibition is crucial in various pathological conditions, including neurodegenerative diseases and acute tissue injury .

Chemical Contamination Assessment

The compound is used in studies assessing chemical contamination, particularly in relation to insecticide usage. It serves as a marker for evaluating the environmental impact of insecticide residues and their potential effects on human health and ecosystems .

Novel Synthetic Methods for Insecticides

Research has focused on developing new synthetic routes for insecticides using 2-Amino-N,3-dimethylbenzamide as a starting point. These methods aim to improve the overall yield and performance of the insecticides, making the production process more efficient and cost-effective .

Patent Studies and Independent Production

Studies have also been conducted to understand the synthetic technology of important insecticides like Chlorantraniliprole and Cyantraniliprole. This knowledge is crucial for producing these compounds independently after the expiration of existing patents, which currently necessitate the import of these products .

Safety and Hazards

The safety data sheet for a similar compound, “2-Amino-N,N-dimethylbenzamide”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Mechanism of Action

Target of Action

2-Amino-N,3-dimethylbenzamide is primarily used as an intermediate in the synthesis of Chlorantraniliprole , a widely used insecticide . The primary target of Chlorantraniliprole is the insect ryanodine receptor , which plays a crucial role in muscle and nerve function .

Mode of Action

This binding disrupts normal muscle regulation, leading to muscle paralysis and ultimately, the death of the insect .

Biochemical Pathways

calcium release channels in the muscle cells of insects. By binding to the ryanodine receptors, it causes a sustained release of calcium ions, disrupting muscle contraction and leading to paralysis .

Result of Action

Its derivative, chlorantraniliprole, causesmuscle paralysis in insects by disrupting calcium ion channels .

properties

IUPAC Name |

2-amino-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOWFVWOCBTBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588163 | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N,3-dimethylbenzamide | |

CAS RN |

870997-57-2 | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870997-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 2-amino-N,3-dimethylbenzamide?

A: The crystal structure of 2-amino-N,3-dimethylbenzamide reveals key structural features. The molecule exhibits an intramolecular N—H⋯O hydrogen bond. Additionally, the mean plane of the amide group and the benzene ring are not coplanar, forming a dihedral angle of 33.93° []. This non-planar conformation could have implications for its interactions with other molecules.

Q2: Can 2-amino-N,3-dimethylbenzamide be synthesized electrochemically, and if so, what are the optimal conditions?

A: Yes, 2-amino-N,3-dimethylbenzamide can be effectively synthesized into 2-amino-5-bromo-N,3-dimethylbenzamide via electrochemical bromination []. This method utilizes a single-chamber electrolytic cell with platinum electrodes (both anode and cathode). Optimal conditions involve dilute sulfuric acid as the supporting electrolyte, 40wt.% hydrobromic acid in water as the bromine source, a current density of 0.4 A, and a reaction voltage between 1.32 - 1.65 V. Under these conditions, a product yield of 97.3% and a current efficiency of 88.3% can be achieved []. This electrochemical approach offers a potentially environmentally friendly alternative to traditional bromination methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.